Product packaging for D-Mannonic acid-1,4-lactone(Cat. No.:CAS No. 1668-08-2)

D-Mannonic acid-1,4-lactone

Cat. No.: B118515
CAS No.: 1668-08-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-UHFFFAOYSA-N
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Description

Contextual Significance in Eukaryotic Metabolism

In the broader context of eukaryotic metabolism, L-Galactono-1,4-lactone holds a position of considerable importance, primarily within photosynthetic eukaryotes like plants. elifesciences.orgnih.gov L-ascorbic acid is an essential antioxidant and enzyme cofactor in these organisms, playing crucial roles in photoprotection, cell division, and the synthesis of various hormones. ebi.ac.ukresearchgate.net The synthesis of this vital compound is therefore a key metabolic process.

The final step of L-ascorbate biosynthesis, the oxidation of L-Galactono-1,4-lactone, is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). nih.govnih.gov This enzyme is localized to the inner mitochondrial membrane, where it is associated with Complex I of the electron transport chain. nih.govresearchgate.netuni-hannover.de This localization indicates a direct link between vitamin C synthesis and cellular respiration, with the oxidation of L-Galactono-1,4-lactone being coupled to the mitochondrial electron transport system using cytochrome c as an electron acceptor. nih.govresearchgate.net Consequently, the regulation of L-ascorbate levels is intricately connected to the plant's energy metabolism and redox state. tandfonline.com

Overview of L-Ascorbate Biosynthesis Pathways

While animals that synthesize their own vitamin C typically use a pathway ending with the enzyme L-gulono-1,4-lactone oxidase (GULO), photosynthetic eukaryotes have evolved alternative routes that culminate with L-galactonolactone dehydrogenase (GLDH). elifesciences.orgnih.gov In plants, a complex metabolic network exists with at least four recognized pathways leading to the formation of L-ascorbate. nih.govoup.com These pathways provide metabolic flexibility, potentially allowing the plant to synthesize ascorbate (B8700270) in response to different developmental cues or environmental stresses. nih.gov Although several routes have been identified, the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway, is considered the primary and most extensively studied route for L-ascorbate biosynthesis in higher plants. oup.comresearchgate.net

First proposed in 1998, the Smirnoff-Wheeler pathway is the principal route for L-ascorbate production in plants. scielo.broup.com This pathway begins with D-mannose and proceeds through a series of phosphorylated sugar intermediates to produce L-galactose. oup.com L-galactose is then oxidized to form L-Galactono-1,4-lactone by the enzyme L-galactose dehydrogenase. researchgate.netoup.com This lactone is the substrate for the final enzymatic step.

The terminal reaction is the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial inner membrane enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). researchgate.netnih.govnih.gov This enzyme is highly specific for L-Galactono-1,4-lactone. researchgate.netuniprot.org The discovery and characterization of the genes and enzymes in this pathway have provided significant insights into the regulation of vitamin C levels in plants. oup.comnih.gov

Key Enzymes of the Smirnoff-Wheeler Pathway

Enzyme Name Abbreviation EC Number Function
GDP-D-mannose 3',5'-epimerase GME 5.1.3.18 Converts GDP-D-mannose to GDP-L-galactose. researchgate.netoup.com
GDP-L-galactose phosphorylase VTC2/VTC5 2.7.7.69 Converts GDP-L-galactose to L-galactose-1-phosphate. researchgate.net
L-galactose-1-phosphate phosphatase VTC4 3.1.3.25 Converts L-galactose-1-phosphate to L-galactose.
L-galactose dehydrogenase L-GalDH 1.1.1.316 Oxidizes L-galactose to L-galactono-1,4-lactone. researchgate.netoup.com

The D-Galacturonate Pathway : This pathway utilizes D-galacturonic acid, a component of cell wall pectins, as a starting precursor. D-galacturonic acid is reduced to L-galactonic acid, which is then converted to L-Galactono-1,4-lactone before its final oxidation to L-ascorbate. researchgate.netoup.com This route directly links vitamin C synthesis to cell wall metabolism. researchgate.net

The L-Gulose Pathway : This pathway proceeds via GDP-D-mannose, which is converted to GDP-L-gulose. L-gulose is then oxidized to L-gulono-1,4-lactone, a substrate that can also be converted to L-ascorbate, in some cases by GLDH which shows low activity towards it. oup.comuniprot.org

The myo-Inositol Pathway : In this proposed route, myo-inositol is oxidized to D-glucuronic acid, which is then converted through a series of steps to L-gulono-1,4-lactone, the precursor found in the animal biosynthesis pathway. nih.govoup.com

While the Smirnoff-Wheeler pathway is dominant, these alternative routes highlight the metabolic versatility of plants in producing the essential antioxidant L-ascorbic acid. elifesciences.orgnih.gov

Comparison of L-Ascorbate Biosynthesis Pathways

Pathway Key Precursor(s) Key Intermediate(s) Final Lactone Precursor
Smirnoff-Wheeler D-Mannose, L-Galactose GDP-D-mannose, GDP-L-galactose, L-galactose L-Galactono-1,4-lactone oup.comoup.com
D-Galacturonate D-Galacturonic acid L-Galactonic acid L-Galactono-1,4-lactone researchgate.netoup.com
L-Gulose GDP-D-mannose GDP-L-gulose, L-gulose L-Gulono-1,4-lactone oup.com

| myo-Inositol | myo-Inositol | D-Glucuronic acid | L-Gulono-1,4-lactone oup.com |

Table of Mentioned Compounds

Compound Name
L-Ascorbic acid (Vitamin C)
L-Galactono-1,4-lactone
L-Galactonic acid
D-Mannose
L-Galactose
L-Gulono-1,4-lactone
D-Galacturonic acid
L-Gulose
myo-Inositol
D-Glucuronic acid
GDP-D-mannose
GDP-L-galactose
L-galactose-1-phosphate
GDP-L-gulose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B118515 D-Mannonic acid-1,4-lactone CAS No. 1668-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1
Record name D-galactono-1,4-lactone
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Record name Mannonic acid, D-
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Record name D-Galactonic acid, .gamma.-lactone
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Enzymology and Molecular Mechanisms of L Galactono 1,4 Lactone Metabolism

L-Galactono-1,4-lactone Dehydrogenase (GLDH)

L-Galactono-1,4-lactone dehydrogenase (GLDH), also known as L-galactono-γ-lactone dehydrogenase, is the flavoenzyme that catalyzes the terminal step in the biosynthesis of L-ascorbic acid (vitamin C) in plants. nih.govnih.gov This enzyme is responsible for the oxidation of L-galactono-1,4-lactone to produce L-ascorbic acid. unipv.it

Catalytic Activity and Reaction Mechanisms

L-Galactono-1,4-lactone dehydrogenase exhibits a high degree of specificity for its primary substrate, L-galactono-1,4-lactone. expasy.orggenome.jp While it can also oxidize L-gulono-1,4-lactone, its activity with this substrate is significantly lower. nih.govuniprot.org The enzyme shows no activity towards a range of other similar compounds, including D-galactono-1,4-lactone, D-gulono-1,4-lactone, L-mannono-1,4-lactone, D-galactonate, and D-glucuronate. expasy.orggenome.jpuniprot.org

The kinetic parameters of GLDH have been characterized in several plant species. For instance, in Arabidopsis thaliana, the Michaelis constant (Km) for L-galactono-1,4-lactone is reported to be 0.17 mM. nih.govuniprot.org This indicates a strong affinity of the enzyme for its substrate, ensuring efficient conversion to L-ascorbic acid. The optimal pH for the enzyme's activity has been noted to be around 8.8. uniprot.org

Table 1: Kinetic Parameters of L-Galactono-1,4-lactone Dehydrogenase (GLDH)

Species Substrate Km (mM)
Arabidopsis thaliana L-Galactono-1,4-lactone 0.17
Arabidopsis thaliana L-Gulono-1,4-lactone 13.1
Camu-camu L-Galactose 0.21
Spinach L-Galactose 0.13

The catalytic function of L-Galactono-1,4-lactone dehydrogenase is dependent on a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The reaction mechanism involves the transfer of two electrons from the L-galactono-1,4-lactone substrate to reduce the FAD cofactor to FADH₂. unipv.it

Subsequently, the enzyme facilitates the transfer of these electrons to an acceptor molecule. The natural electron acceptor for GLDH is cytochrome c. nih.govnih.govnih.gov This process links the final step of vitamin C biosynthesis directly to the mitochondrial electron transport chain. Other artificial electron acceptors like phenazine (B1670421) methosulfate and 1,4-benzoquinone (B44022) can also be used by the enzyme. uniprot.org However, GLDH cannot use molecular oxygen, NAD+, or NADP+ as an electron acceptor. expasy.orggenome.jp

Subcellular Localization and Topological Characteristics

L-Galactono-1,4-lactone dehydrogenase is localized within the mitochondria. nih.govunipv.itnih.gov This subcellular placement is critical as it positions the enzyme in close proximity to its electron acceptor, cytochrome c, which is a component of the mitochondrial respiratory chain. nih.govresearchgate.net The import of GLDH into the mitochondria involves the removal of an N-terminal peptide from the initial translation product. nih.govd-nb.info

Furthermore, GLDH has been found to be associated with subcomplexes of the mitochondrial respiratory complex I. researchgate.netuni-hannover.denih.gov Evidence suggests that GLDH may act as an assembly factor for complex I, as the absence of GLDH disrupts the accumulation of this complex. nih.govuni-hannover.denih.gov

GLDH is an integral protein of the inner mitochondrial membrane. nih.govresearchgate.netscispace.com The enzyme is attached to the membrane arm of complex I subcomplexes. researchgate.netd-nb.infouni-hannover.denih.gov The active site of GLDH is oriented towards the intermembrane space, which allows for the direct transfer of electrons to cytochrome c located in this compartment. nih.govscispace.com This topological arrangement ensures an efficient coupling between L-ascorbic acid synthesis and the mitochondrial electron transport chain. researchgate.net

Association with Mitochondrial Respiratory Complex I

L-Galactono-1,4-lactone dehydrogenase (GLDH), the enzyme responsible for the final step in ascorbic acid biosynthesis in plants, is located in the mitochondria and is associated with Complex I of the respiratory chain. nih.govnih.gov In the absence of GLDH, Complex I is undetectable, indicating that GLDH is crucial for either the assembly or stability of this complex. nih.gov This role appears to be non-enzymatic and independent of its function in synthesizing ascorbate (B8700270). nih.govmdpi.com

Role in Complex I Assembly and Stability

Research indicates that L-Galactono-1,4-lactone dehydrogenase (GLDH) functions as a plant-specific assembly factor for the membrane arm of mitochondrial Complex I. nih.gov The absence of GLDH in knock-out mutants leads to the failure of Complex I to accumulate, highlighting its essential role in either the assembly or the stability of the complex. nih.govd-nb.info This function is distinct from its enzymatic role in the synthesis of ascorbate. nih.govmdpi.com Evidence suggests that GLDH is not a permanent subunit of the mature Complex I but rather associates with assembly intermediates. nih.govd-nb.info Specifically, GLDH has been identified in complexes that co-localize with Complex I assembly intermediates of 400 and 450 kDa. nih.gov Furthermore, the absence of GLDH leads to the accumulation of a 200 kDa Complex I assembly intermediate, reinforcing its role in the proper formation of the membrane arm. nih.gov

Interaction with Complex I Subcomplexes

L-Galactono-1,4-lactone dehydrogenase (GLDH) has been shown to be a component of three distinct subcomplexes of mitochondrial Complex I in Arabidopsis thaliana. nih.govuni-hannover.de In addition to a previously identified 850-kDa subcomplex, which represents a minor form of Complex I, further research has revealed the association of GLDH with two smaller, low-abundance mitochondrial complexes of approximately 470 and 420 kDa. nih.govresearchgate.net Mass spectrometry analysis has confirmed that these smaller complexes contain subunits of Complex I. nih.govuni-hannover.de

The 850-kDa complex, in which GLDH is also found, contains the complete peripheral arm of Complex I. nih.gov In this larger subcomplex, GLDH is attached to a membrane domain that constitutes a significant portion of the membrane arm of Complex I. nih.govuni-hannover.de This association with specific assembly intermediates provides strong evidence for the role of GLDH in the formation of Complex I. nih.govuni-hannover.deuniprot.org Cryo-electron microscopy has revealed that GLDH binds to an assembly intermediate known as Complex I*, which lacks the most distal membrane components. biorxiv.org This binding is thought to stabilize the intermediate and prevent premature association with other modules of the complex. researchgate.net

Complex Size (kDa)DescriptionKey Findings
850Minor form of Complex IContains the complete peripheral arm of Complex I with GLDH attached to a major fragment of the membrane arm. nih.govuni-hannover.de
470Low-abundance subcomplexContains GLDH and other Complex I subunits, considered an assembly intermediate. nih.govresearchgate.net
420Low-abundance subcomplexContains GLDH and other Complex I subunits, also considered an assembly intermediate. nih.govresearchgate.net
Interplay with Electron Transport Chain Functionality

The metabolism of L-Galactono-1,4-lactone is closely tied to the mitochondrial electron transport chain (ETC). The enzyme L-Galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the conversion of L-Galactono-1,4-lactone to L-ascorbic acid, utilizes cytochrome c as an electron acceptor. nih.govwikipedia.orgnih.gov This process directly feeds electrons into the ETC, creating a link between ascorbate biosynthesis and mitochondrial respiration. mdpi.comoup.com

Furthermore, the regulation of GLDH activity and subsequent ascorbate synthesis appears to be influenced by the photosynthetic electron transport chain. tandfonline.com Studies have shown that light irradiation significantly increases the conversion of L-Galactono-1,4-lactone to ascorbate, and this increase is diminished by inhibitors of photosynthetic electron transport. tandfonline.com This suggests a crosstalk between the photosynthetic and respiratory electron transport chains in regulating ascorbate levels. mdpi.com The activity of the alternative oxidase pathway in mitochondria can also impact ascorbate synthesis by maintaining the cytochrome c pool in a more oxidized state, thereby providing more electron acceptors for the GLDH reaction. mdpi.com

Structural Characterization and Evolutionary Insights

The enzyme L-Galactono-1,4-lactone dehydrogenase (GalDH) belongs to the aldonolactone oxidoreductase family of flavin-dependent enzymes. unipv.it Unlike some other members of this family, such as L-gulono-1,4-lactone oxidase (GULO), GalDH cannot use molecular oxygen as an electron acceptor and instead relies on cytochrome c. unipv.it Additionally, GalDH possesses a dissociable FAD flavin cofactor, whereas GULO and other related enzymes have a covalently bound FAD. unipv.it

Ancestral Sequence Reconstruction for Functional Analysis

Ancestral sequence reconstruction has been employed to investigate the evolutionary history and functional properties of L-Galactono-1,4-lactone dehydrogenase (GalDH). unipv.itunipv.it By resurrecting an ancestral variant of GalDH (vGalDH), researchers have gained insights into the catalytic mechanisms and evolutionary adaptations of these enzymes. unipv.it This approach has revealed that vGalDH exhibits significant activity with a preference for L-galactono-1,4-lactone. unipv.itunipv.it

Mutagenesis studies on this ancestral enzyme have provided further understanding of its structure-function relationship. For instance, the introduction of an asparagine at a specific position (413) enhanced the enzyme's affinity for L-gulono-1,4-lactone while maintaining high efficiency with L-galactono-1,4-lactone. unipv.itunipv.it The ancestral enzyme also demonstrated high thermostability, with a melting temperature of around 87°C. unipv.itunipv.it These findings highlight the catalytic versatility and evolutionary adaptations of GalDH. unipv.itrcsb.orgnih.gov

Comparative Enzymology Across Species

Comparative studies of L-Galactono-1,4-lactone dehydrogenase (GLDH) and its homologs across different species reveal key evolutionary divergences in the final step of vitamin C biosynthesis. nih.gov While photosynthetic organisms utilize the Smirnoff-Wheeler pathway, culminating in the GLDH-catalyzed oxidation of L-galactono-1,4-lactone, animals and fungi employ different pathways. unipv.itnih.gov For instance, in animals, the final step involves the oxidation of L-gulono-1,4-lactone by L-gulono-1,4-lactone oxidase (GULO). unipv.it

The substrate specificity differs between these enzymes. GLDH shows a strong preference for L-galactono-1,4-lactone, whereas GULO can act on both L-gulono-1,4-lactone and, to some extent, L-galactono-1,4-lactone. nih.gov This difference in substrate preference can be attributed to specific amino acid changes in the substrate-binding cavity that occurred during the evolution of these enzymes. nih.gov Phylogenetic analysis indicates that the various GLDH enzymes in different species share a common evolutionary ancestor. researchgate.net

EnzymeOrganism TypeSubstrateKey Characteristics
L-Galactono-1,4-lactone dehydrogenase (GLDH)Plants, Photosynthetic EukaryotesL-galactono-1,4-lactone genome.jpUtilizes cytochrome c as an electron acceptor; non-covalently bound FAD. unipv.itwikipedia.org
L-gulono-1,4-lactone oxidase (GULO)AnimalsL-gulono-1,4-lactoneUtilizes molecular oxygen as an electron acceptor; covalently bound FAD. unipv.it
L-galactonolactone oxidaseYeastL-galactono-1,4-lactoneUtilizes molecular oxygen as an electron acceptor. wikipedia.org

Other Enzymes Interacting with L-Galactono-1,4-lactone

While L-galactono-1,4-lactone is a key intermediate in certain metabolic pathways, its interaction is not limited to a single, dedicated enzyme. Various other enzymes, primarily from microbial sources, have been identified to recognize and process this lactone, highlighting a broader enzymatic landscape involved in its metabolism.

A notable enzyme that interacts with L-galactono-1,4-lactone is L-galactono-1,5-lactonase. Research has uncovered a novel metabolic pathway for L-galactose in the human gut bacterium Bacteroides vulgatus. nih.govacs.org In this pathway, L-galactose is first oxidized to L-galactono-1,5-lactone. nih.govacs.org This initial product is chemically unstable and undergoes rapid, non-enzymatic isomerization to the more thermodynamically stable L-galactono-1,4-lactone. nih.govacs.orgnih.gov

The enzyme Bvu0220, identified as an L-galactono-1,5-lactonase, plays a crucial role in this pathway by hydrolyzing the lactone to L-galactonate. nih.govacs.org While its primary substrate is L-galactono-1,5-lactone, Bvu0220 can also hydrolyze L-galactono-1,4-lactone. nih.govnih.govacs.org However, the rate of hydrolysis for L-galactono-1,5-lactone is estimated to be significantly faster, approximately 300-fold, than for L-galactono-1,4-lactone. nih.govacs.orgresearchgate.net This preference for the 1,5-lactone isomer was demonstrated using NMR spectroscopy. nih.govacs.org

The discovery of this lactonase was initiated through bioinformatic analysis and its gene, lgaB, was found clustered with other genes involved in carbohydrate metabolism. nih.govacs.org The enzyme belongs to the amidohydrolase superfamily. tamu.edu

Table 1: Kinetic Parameters of Enzymes in the Bacteroides vulgatus L-Galactose Metabolic Pathway

EnzymeGeneSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
L-galactose dehydrogenaseBvu0219L-galactose211052.0 x 10⁵
L-galactono-1,5-lactonaseBvu0220L-galactono-1,5-lactone---
L-galactono-1,4-lactone---
L-galactonate dehydrogenaseBvu0222L-galactonate0.6351.7 x 10⁴
D-tagaturonate (reverse)905601.6 x 10⁵
Data sourced from references nih.govnih.govacs.org. Note: Specific kinetic values for L-galactono-1,5-lactonase with its respective substrates were not detailed in the provided search results, though a 300-fold higher activity for the 1,5-lactone is noted.

The metabolism of L-galactose and its derivatives, including L-galactono-1,4-lactone, is a feature of various microorganisms, each employing specific sets of enzymes.

In addition to the pathway in Bacteroides vulgatus, other bacteria also possess enzymes capable of acting on sugar lactones. For instance, an L-fucono-1,5-lactonase from Burkholderia multivorans (BmulJ_04915) has been shown to hydrolyze a range of sugar lactones, including L-galactono-1,4-lactone. nih.govexpasy.orgresearchgate.net While its highest activity is towards L-fucono-1,4-lactone, its ability to act on L-galactono-1,4-lactone indicates a degree of substrate promiscuity that could be relevant in microbial communities where various sugar sources are present. nih.govexpasy.orgresearchgate.net

Fungal metabolism of galactose primarily involves the Leloir pathway for D-galactose. nih.govresearchgate.net However, some fungi also possess alternative, oxidoreductive pathways for galactose metabolism. researchgate.net While the direct involvement of these pathways with L-galactono-1,4-lactone is not as clearly defined as in the bacterial examples, the enzymatic machinery for sugar lactone conversion exists. For example, engineered strains of the filamentous fungus Aspergillus niger have been used for the production of L-ascorbic acid from D-galacturonic acid, a pathway that involves the intermediate L-galactono-1,4-lactone. d-nb.info This work utilized a heterologous L-galactono-1,4-lactone dehydrogenase. d-nb.info

The broader context of microbial sugar metabolism reveals a diversity of enzymes that could potentially interact with L-galactono-1,4-lactone. These include various dehydrogenases, lactonases, and isomerases found in bacteria and fungi that are involved in the catabolism of different sugars. nih.govbeilstein-journals.orgmdpi.com

Table 2: Examples of Microbial Enzymes Acting on or Related to L-Galactono-1,4-lactone

EnzymeOrganismSubstratesNotes
L-galactono-1,5-lactonase (Bvu0220)Bacteroides vulgatusL-galactono-1,5-lactone, L-galactono-1,4-lactonePart of a novel L-galactose metabolic pathway. nih.govacs.orgnih.gov
L-fucono-1,5-lactonase (BmulJ_04915)Burkholderia multivoransL-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, D-lyxono-1,4-lactone, L-galactono-1,4-lactoneDemonstrates broad substrate specificity for sugar lactones. nih.govresearchgate.net
L-galactono-1,4-lactone dehydrogenase (ancestral)Plant-derived (expressed recombinantly)L-galactono-1,4-lactone, L-gulono-1,4-lactoneCatalyzes the oxidation to L-ascorbic acid. unipv.it

Molecular Genetics and Regulation of L Galactono 1,4 Lactone Biosynthesis and Catabolism

Transcriptional Regulation of Key Genes

The expression of genes involved in the L-galactose pathway is a critical point of regulation for AsA biosynthesis. mdpi.com Light, in particular, is a key environmental signal that up-regulates several genes in the pathway, including GDP-D-mannose pyrophosphorylase (GMP), GDP-L-galactose phosphorylase (GGP), L-galactose-1-phosphate phosphatase (GPP), and L-galactono-1,4-lactone dehydrogenase (GalLDH), to coordinate AsA production with photosynthesis. mdpi.com

Research in Arabidopsis thaliana has identified genes that are specifically responsive to L-Galactono-1,4-lactone (L-GalL). Among these, two genes from the DUF642 (Domain of Unknown Function 642) family, designated DGR1 (At1g80240) and DGR2 (At5g25460), have been shown to be particularly sensitive. nih.govoup.com When wild-type Arabidopsis leaves were supplied with L-GalL, the transcript levels of DGR1 and DGR2 increased by more than threefold. oup.comoup.com This response was specific to L-GalL, as other related compounds like D-glucose, L-galactose, and even AsA itself did not elicit a similar increase in expression, despite leading to higher tissue AsA content. nih.govoup.com This suggests that L-GalL itself, and not the downstream product AsA, acts as a signaling molecule to regulate the expression of these genes. oup.com The DUF642 protein family is found exclusively in spermatophytes and members have been identified in cell wall proteomes, suggesting a role in cell wall processes. mdpi.com

**Table 1: L-Galactono-1,4-lactone Responsive Genes of the DUF642 Family in *Arabidopsis thaliana***

Gene Name Arabidopsis Genome Initiative (AGI) Code Response to L-GalL Feeding Putative Location
DGR1 At1g80240 >3-fold increase in transcript level oup.com Cell Wall mdpi.com
DGR2 At5g25460 >3-fold increase in transcript level oup.com Cell Wall mdpi.com

To understand the transcriptional control of L-GalL-responsive genes, promoter analysis has been conducted using reporter gene systems. nih.govoup.com In Arabidopsis, the promoter regions of the DGR1 and DGR2 genes were fused to the β-glucuronidase (GUS) reporter gene. oup.com Analysis of these transgenic plants revealed distinct and complementary expression patterns, providing insight into their specific regulatory control. nih.govoup.com The promoter of DGR1 directs expression primarily in the root apex, while the DGR2 promoter is active in the rest of the root, excluding the apex. nih.govoup.com Furthermore, the promoters of both genes were found to be active in leaf primordia, where active cell proliferation occurs. nih.govoup.com Transgenic plants expressing a promoter::luciferase reporter for another AsA-responsive gene, AtATL15 (a C3HC4-type RING zinc finger gene), confirmed that its promoter is responsive to L-GalL, AsA, and light. nih.gov Analysis of the promoter regions of various ascorbate (B8700270) biosynthesis genes in pepper revealed diverse cis-acting elements related to light, phytohormones, and stress responses, suggesting complex transcriptional networks controlling their expression. mdpi.com

The expression of genes related to L-Galactono-1,4-lactone metabolism varies significantly across different plant organs and developmental stages. In tomato (Solanum lycopersicum), the SlGalLDH gene is expressed in various organs, and its expression profile has been characterized throughout plant development. nih.gov Similarly, in melon (Cucumis melo), CmGalLDH mRNA was detected in all tissues studied but showed differential expression during fruit development and seed germination. oup.com Higher transcript levels were observed in light-grown seedlings compared to those grown in the dark, and expression was induced during fruit ripening, correlating with increases in AsA content. oup.com

In Arabidopsis, quantitative real-time PCR (qPCR) analysis showed that the expression of DGR2 is much higher than that of DGR1 in both leaves and roots at all developmental stages examined. oup.com Promoter-GUS analysis further detailed the spatial expression: DGR1 is mainly expressed in the root apex, whereas DGR2 is expressed in the rest of the root. oup.com Both genes are expressed in leaf primordia. oup.com The DGR2 promoter also drives high levels of expression in the cotyledons and leaf veins of young seedlings. nih.govoup.com These complementary expression patterns suggest that while the two genes may have similar functions, they are not redundant and play distinct roles in plant development. nih.govoup.com

Post-Transcriptional and Post-Translational Modulations

Beyond transcriptional control, the activity of enzymes in the L-GalL pathway is subject to regulation after the gene has been transcribed. In pepper fruits, treatment with nitric oxide (NO) led to increased GalLDH gene expression and enzyme activity, suggesting regulation at both transcriptional and post-transcriptional levels. nih.gov However, this study found no evidence of post-translational modifications of GalLDH through nitration or S-nitrosylation. nih.gov

In contrast, other research suggests that post-translational modifications can regulate GalLDH activity. The enzyme can be inactivated by hydrogen peroxide (in vitro), and this inactivation involves the oxidation of a critical cysteine residue near the active site. oup.com This cysteine can be S-glutathionylated, which prevents further irreversible oxidation but also inactivates the enzyme, suggesting a potential redox-sensitive switching mechanism. oup.com The primary translation product of GalLDH is a protein of about 68 kDa, which is processed into a mature protein of 56–58 kDa by the removal of an N-terminal peptide during its transport into the mitochondria. nih.govd-nb.info Additionally, some studies have proposed that enzymes in the ascorbate biosynthesis pathway, including L-gulono-1,4-lactone oxidase (GulLO), may be regulated post-transcriptionally, potentially requiring an effector molecule for full catalytic efficiency or having a short protein half-life. astate.edu

Genetic Manipulation and Mutational Analysis

Gene silencing using RNA interference (RNAi) has proven to be a powerful tool for investigating the role of key enzymes in the L-GalL pathway. In tomato, transgenic plants were generated to silence the expression of SlGalLDH using an RNAi strategy. nih.govnih.gov These silenced plants exhibited a significant reduction in SlGalLDH transcript levels and enzyme activity, with some lines showing up to an 80% decrease. nih.govresearchgate.net

The silencing of SlGalLDH had profound effects on plant development. The growth rate of the RNAi plants was decreased, and the most severely affected lines were dwarfed and produced no fruit. nih.govnih.gov Even in less affected lines, there was a strong reduction in the size of leaves and fruits, which was attributed to reduced cell expansion rather than a change in cell number. nih.gov Interestingly, despite the dramatic reduction in GalLDH activity, the total ascorbate content in the leaves and fruits of the silenced plants remained unchanged. nih.govnih.gov This suggests the existence of complex compensatory mechanisms for AsA homeostasis. However, the ascorbate redox state was altered in the RNAi lines. nih.gov These findings indicate that besides its catalytic role in AsA synthesis, GalLDH may have a broader function in regulating processes related to cell growth. nih.govresearchgate.net

Table 2: Phenotypic Effects of SlGalLDH RNAi Silencing in Tomato

Parameter Observation in P35S:SlgalldhRNAi Plants Reference
SlGalLDH Activity Up to 80% reduction nih.gov
Plant Growth Decreased growth rate, dwarfism in severe cases nih.govnih.gov
Leaf and Fruit Size Strongly reduced due to decreased cell expansion nih.gov
Total Ascorbate Content Unchanged nih.govnih.gov
Ascorbate Redox State Altered nih.gov
Mitochondrial Function Significantly changed nih.gov

Overexpression Studies

The manipulation of the L-ascorbic acid (AsA) biosynthetic pathway, particularly through the overexpression of key enzymes, has been a significant area of research to understand and enhance AsA content in plants. A primary target for these studies has been L-galactono-1,4-lactone dehydrogenase (GalLDH), the enzyme catalyzing the final step in the D-mannose/L-galactose pathway, which converts L-galactono-1,4-lactone to AsA. researchgate.netfrontiersin.org

In one notable study, the cDNA of GalLDH was isolated and overexpressed in lettuce (Lactuca sativa L. cv 'Iceberg'), a plant known for its susceptibility to browning. researchgate.net The results were promising, showing that transgenic lettuce plants with an approximately 19-fold overexpression of L-GalLDH exhibited about a 30% increase in AsA concentration in mature leaves. researchgate.net This elevation in endogenous AsA was directly correlated with a reduction in browning of the leaves for up to 10 days after cutting, as evidenced by higher luminosity and greenness values compared to wild-type plants. researchgate.net

Similarly, overexpression of GalLDH in tobacco has been shown to increase AsA content. mdpi.com The genetic manipulation of other genes in the D-mannose/L-galactose pathway, such as GDP-mannose-3',5'-epimerase (GME) and GDP-L-galactose phosphorylase (GGP), in Arabidopsis and rice has also resulted in a 1.5 to 2.5-fold increase in AsA levels. mdpi.com These studies collectively suggest that increasing the expression of enzymes in this pathway can lead to enhanced AsA accumulation and confer tolerance to abiotic stresses like salt and drought. mdpi.com

Further research in pepper (Capsicum annuum) has also highlighted the importance of GalLDH in AsA biosynthesis. nih.gov Treatment of pepper fruits with nitric oxide (NO) led to a 40% increase in AsA content, which was paralleled by increased GalLDH gene expression and enzyme activity. nih.gov This indicates that the regulation of GalLDH at the transcriptional level is a key factor in modulating AsA levels. nih.gov

The following table summarizes the findings from various overexpression studies targeting the AsA biosynthetic pathway.

Characterization of Ascorbate-Deficient Mutants

The study of ascorbate-deficient mutants, particularly in the model organism Arabidopsis thaliana, has been instrumental in elucidating the primary biosynthetic pathway of AsA. nih.govresearchgate.net These mutants, often designated as vtc (vitamin C-deficient), have provided strong genetic evidence for the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway. frontiersin.orgnih.govebi.ac.uk

The vtc1 mutant, one of the first to be characterized, was found to have a defect in GDP-mannose pyrophosphorylase, an enzyme that plays a crucial role in providing GDP-mannose for AsA synthesis. nih.govresearchgate.net This mutant accumulates only about 30% of the wild-type AsA levels. nih.gov Further investigations into vtc1 revealed that the deficiency is due to a biosynthetic defect rather than increased catabolism. nih.gov Interestingly, the vtc1 defect does not lie in the final step of the pathway, as the activity of L-galactono-1,4-lactone dehydrogenase was found to be normal. nih.gov

Subsequent genetic screens identified additional vtc loci. nih.gov For instance, the vtc2 and vtc5 mutants are deficient in GDP-L-galactose phosphorylase, which catalyzes the first committed step in the L-galactose pathway. researchgate.net The vtc2-1 mutant, isolated through an EMS mutagenesis screen, contains approximately 20-30% of the wild-type ascorbate levels. researchgate.net While initial reports suggested that vtc2-1 mutants exhibited decreased growth, later studies with a T-DNA insertion mutant (vtc2-4) having a similar reduction in ascorbate showed no significant growth defects, suggesting a cryptic mutation in the original vtc2-1 line was responsible for the growth phenotype. researchgate.net

The vtc4 mutants have a defect in the L-galactose-1-phosphate phosphatase, another key enzyme in the pathway. oup.com Knockout mutants of VTC4 show a reduction in ascorbate to about 30% of wild-type levels. oup.com

A summary of key ascorbate-deficient mutants and their characteristics is presented in the table below.

Physiological Roles of L Galactono 1,4 Lactone in Organisms

Contribution to L-Ascorbate Homeostasis

L-Galactono-1,4-lactone is integral to the maintenance of L-ascorbate levels in plants through the well-established Smirnoff-Wheeler pathway. In this primary biosynthetic route, L-Galactono-1,4-lactone serves as the immediate substrate for the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid.

The regulation of GLDH activity is a key factor in controlling the rate of L-ascorbate synthesis. Studies have shown that the expression of the gene encoding GLDH is modulated by various developmental and environmental cues, thereby influencing the cellular pool of L-ascorbate. For instance, light has been observed to regulate the expression of the GLDH transcript.

Furthermore, alternative pathways for L-ascorbate biosynthesis also converge at the formation of L-Galactono-1,4-lactone. In some fruits, such as strawberries, D-galacturonic acid, a component of cell wall pectins, can be converted to L-galactonic acid, which then forms L-Galactono-1,4-lactone. This underscores the central role of this lactone in different metabolic routes leading to L-ascorbate production.

Influence on Plant Growth and Developmental Processes

The conversion of L-Galactono-1,4-lactone to L-ascorbate is not only crucial for maintaining the antioxidant capacity of plant cells but also for regulating various growth and developmental processes.

Root and Rosette Development

Research in the model plant Arabidopsis thaliana has shed light on the importance of L-Galactono-1,4-lactone in vegetative development. Studies involving mutants with impaired function of genes that are responsive to L-Galactono-1,4-lactone have demonstrated discernible phenotypes. Specifically, a T-DNA insertion mutant for a particular L-Galactono-1,4-lactone-responsive gene (At5g25460) exhibited shorter roots and smaller rosettes compared to wild-type plants. cambridge.orgresearchgate.net This suggests that the signaling or metabolic pathways influenced by L-Galactono-1,4-lactone are directly involved in the regulation of root elongation and leaf development. These genes, designated as DGR genes, show specific responses to L-Galactono-1,4-lactone, further highlighting its role in developmental regulation. cambridge.orgresearchgate.net

Table 1: Phenotypes of Arabidopsis thaliana Mutants Related to L-Galactono-1,4-lactone-Responsive Genes

GeneMutant AlleleObserved PhenotypeReference
At5g25460 (DGR)SALK_125079Shorter roots, smaller rosettes cambridge.orgresearchgate.net
At1g80240 (DGR)T-DNA insertionNo significant phenotypic difference from wild type cambridge.orgresearchgate.net

Seed Germination and Testa Rupture

The synthesis of L-ascorbic acid is a critical event during seed germination, where it plays a role in breaking dormancy and promoting the growth of the embryo. The enzyme responsible for converting L-Galactono-1,4-lactone to L-ascorbate, L-galactono-1,4-lactone dehydrogenase (GLDH), is expressed during seed germination. In melon (Cucumis melo L.), for example, the transcript for GLDH is induced during germination. ias.ac.inmdpi.com This indicates that the conversion of L-Galactono-1,4-lactone to L-ascorbate is an active and necessary process for successful germination.

While the direct mechanical role of L-Galactono-1,4-lactone in testa rupture has not been extensively detailed, the L-ascorbate produced from it is involved in cell division and expansion, processes that are fundamental for the radicle to emerge and break through the seed coat. In orthodox seeds, L-ascorbic acid and the activity of enzymes in its metabolic pathway become detectable within hours of imbibition, preceding radicle protrusion.

Fruit Development and Ripening

The accumulation of L-ascorbic acid is a significant factor in the nutritional quality of many fruits, and L-Galactono-1,4-lactone is at the heart of this process. During the development and ripening of various fruits, the expression and activity of GLDH are often upregulated, leading to an increase in L-ascorbate content.

In tomatoes (Solanum lycopersicum), silencing the gene for GLDH resulted in a significant reduction in fruit size. nih.govresearchgate.net This highlights the importance of the conversion of L-Galactono-1,4-lactone to L-ascorbate for proper fruit development. Similarly, in melons, the differential expression of the GLDH gene during fruit development and ripening correlates with changes in L-ascorbic acid levels, suggesting a key role in the oxidative processes that occur during ripening. ias.ac.inmdpi.com

In strawberries, an alternative pathway utilizing D-galacturonic acid to produce L-Galactono-1,4-lactone contributes to the increase in L-ascorbic acid during the ripening phase. nih.gov This demonstrates the adaptability of plant metabolic pathways to ensure a sufficient supply of L-ascorbate, with L-Galactono-1,4-lactone as the convergent intermediate.

Table 2: Role of L-Galactono-1,4-lactone Dehydrogenase (GLDH) in Fruit Development

FruitSpeciesObservationImplicationReference
TomatoSolanum lycopersicumSilencing of GLDH leads to reduced fruit size.The conversion of L-Galactono-1,4-lactone to L-ascorbate is crucial for fruit growth. nih.govresearchgate.net
MelonCucumis melo L.GLDH mRNA is differentially expressed during fruit development and ripening.GLDH activity contributes to the increase in L-ascorbic acid content during ripening. ias.ac.inmdpi.com
StrawberryFragaria spp.An alternative pathway produces L-Galactono-1,4-lactone from D-galacturonic acid during ripening.Multiple pathways ensure the availability of L-Galactono-1,4-lactone for L-ascorbate synthesis in ripening fruit. nih.gov

Involvement in Stress Response and Tolerance Mechanisms

The production of L-ascorbate from L-Galactono-1,4-lactone is a cornerstone of the plant's defense against various environmental stresses, particularly oxidative stress.

Oxidative Stress Mitigation

L-ascorbic acid is one of the most abundant water-soluble antioxidants in plants, playing a vital role in scavenging reactive oxygen species (ROS). The availability of L-Galactono-1,4-lactone and the activity of GLDH are therefore critical for maintaining the plant's capacity to mitigate oxidative damage.

Studies on tomato plants with silenced GLDH have shown that despite the total L-ascorbate content remaining unchanged, the ascorbate (B8700270) redox state was altered. nih.govresearchgate.net This indicates a disruption in the plant's ability to manage oxidative stress. Furthermore, these plants exhibited modifications in metabolic pathways related to stress response. nih.govresearchgate.net

In the green alga Ulva compressa, exposure to copper, which induces oxidative stress, led to a significant increase in the activity of L-galactono-1,4-lactone dehydrogenase. This suggests that under conditions of oxidative stress, the synthesis of L-ascorbate from L-Galactono-1,4-lactone is upregulated as a protective mechanism.

Responses to Abiotic Stresses (e.g., high light, ozone, UV-B)

L-Galactono-1,4-lactone is a critical intermediate in the primary biosynthesis pathway of L-ascorbic acid (vitamin C) in plants, a potent antioxidant essential for mitigating the impacts of various abiotic stresses. The conversion of L-Galactono-1,4-lactone to ascorbic acid is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH). Environmental challenges that lead to the production of reactive oxygen species (ROS) often trigger an increased demand for ascorbic acid, thereby influencing the flux through the L-Galactono-1,4-lactone-mediated pathway.

High Light Stress: Exposure to high light intensity can lead to photoinhibition and the generation of ROS in chloroplasts. To counteract this photo-oxidative stress, plants increase their production of antioxidants, with ascorbic acid being a key component. Research has demonstrated that high light conditions upregulate the transcription of several genes involved in the ascorbic acid biosynthesis pathway. Studies in Arabidopsis thaliana have shown that the transcript levels of GalLDH, along with other pathway enzymes like GDP-D-mannose pyrophosphorylase and L-galactose 1-P phosphatase, are down-regulated in the dark and increase under continuous light. This light-dependent regulation is closely linked to the photosynthetic electron transport chain, indicating that the plant's capacity to synthesize ascorbic acid from L-Galactono-1,4-lactone is enhanced to meet the demands of photoprotection in high light environments.

Ozone Stress: Ozone (O₃) is a significant air pollutant that causes oxidative stress in plants. Upon entering the leaves, ozone degrades into ROS, leading to cellular damage. The ability to detoxify these ROS is crucial for ozone tolerance, and ascorbic acid plays a vital role in this process, particularly in the apoplast (the space outside the cell membrane).

A study on radish (Raphanus sativus L.) demonstrated a direct link between L-Galactono-1,4-lactone and ozone tolerance. By feeding the roots of an ozone-sensitive radish genotype with L-Galactono-1,4-lactone, researchers were able to double the L-ascorbic acid content in the leaves. This enhancement of the ascorbate pool conferred significant protection against both chronic and acute ozone exposure. Plants treated with L-Galactono-1,4-lactone exhibited reduced visible injury and maintained better physiological performance, such as root growth and CO₂ assimilation, under ozone stress compared to control plants.

Interactive Data Table: Effect of L-Galactono-1,4-lactone (GalL) Feeding on Radish under Ozone Stress

ParameterTreatment GroupChronic O₃ ExposureAcute O₃ Exposure
Leaf L-ascorbate Content -GalL (Control)BaselineSignificant Decrease
+GalL2-fold IncreaseMaintained Higher Levels
Root Growth -GalL (Control)11% DecreaseNot Measured
+GalLNo Significant ChangeNot Measured
CO₂ Assimilation Rate -GalL (Control)Negative ImpactMarked Decline
+GalLCounteracted Negative ImpactLess Marked Decline
Visible Leaf Injury -GalL (Control)Not SpecifiedExtensive Symptoms
+GalLNot SpecifiedNo Visible Symptoms

UV-B Radiation: Exposure to ultraviolet-B (UV-B) radiation can cause direct damage to macromolecules and induce oxidative stress through the generation of ROS. Ascorbic acid is a crucial antioxidant for protecting plants against UV-B induced damage. While the direct effect of UV-B radiation on the expression or activity of L-Galactono-1,4-lactone dehydrogenase has not been extensively detailed, the increased demand for ascorbic acid under UV-B stress suggests a pivotal role for its precursor, L-Galactono-1,4-lactone. Studies on lettuce (Lactuca sativa) have shown that UV-B exposure can increase the content of ascorbic acid. Furthermore, Arabidopsis mutants with deficient ascorbic acid biosynthesis are known to be highly sensitive to UV-B radiation, highlighting the importance of this pathway in UV-B tolerance. The response to UV-B stress involves a complex signaling network, and the upregulation of the ascorbate-glutathione cycle, which recycles ascorbic acid, is a common response, implying an increased turnover and by extension, a sustained need for de novo synthesis from L-Galactono-1,4-lactone.

Pathogen Response and Signaling

The involvement of L-Galactono-1,4-lactone and its conversion to ascorbic acid extends to plant defense against pathogens. Ascorbic acid can influence plant-pathogen interactions through its antioxidant properties, by modulating plant hormone signaling pathways, and by affecting cell wall integrity.

Emerging evidence suggests that the L-ascorbic acid biosynthesis pathway, and therefore the availability of L-Galactono-1,4-lactone, is linked to plant immune responses. A study involving transgenic tomato (Solanum lycopersicum) plants with silenced GalLDH revealed significant alterations in their transcriptome and metabolome. These changes included the modified expression of numerous genes related to stress response and defense signaling. nih.gov Notably, many of these were hormone-responsive genes, indicating a cross-talk between the ascorbic acid biosynthetic pathway and key defense hormones like ethylene. For instance, the transcript of the coactivator MBF1, which is known to confer enhanced tolerance to bacterial infection when overexpressed in Arabidopsis, was found to be highly expressed in the fruit of GalLDH-silenced plants. nih.gov This suggests that a perturbation in the conversion of L-Galactono-1,4-lactone to ascorbic acid can trigger compensatory or responsive changes in the plant's defense signaling network.

Furthermore, there is evidence that L-Galactono-1,4-lactone itself may have a role in signaling. In Arabidopsis thaliana, the expression of two specific genes, designated DGR1 and DGR2, was found to be specifically responsive to the presence of L-Galactono-1,4-lactone, but not to other related sugars or even to ascorbic acid itself. While the precise function of these DGR proteins in plant defense is still under investigation, their specific upregulation by an ascorbic acid precursor suggests a potential signaling role for L-Galactono-1,4-lactone, independent of its conversion to ascorbic acid.

In pepper (Capsicum annuum), transcriptomic analyses have shown that genes encoding enzymes for ascorbic acid biosynthesis are differentially expressed under biotic stress conditions, further supporting the role of this pathway in plant defense. The regulation of L-Galactono-1,4-lactone availability and its conversion to ascorbic acid appears to be an integral part of the complex network that governs a plant's ability to respond to pathogen attacks.

Metabolic Engineering Strategies Involving L Galactono 1,4 Lactone

Enhancing L-Ascorbate Production in Plants

Metabolic engineering in plants to increase L-ascorbate levels has largely centered on modulating the Smirnoff-Wheeler pathway, where L-galactono-1,4-lactone is the terminal precursor. core.ac.uk Two principal strategies employed are the overexpression of key biosynthetic genes and substrate feeding approaches.

The final step in L-ascorbate biosynthesis is the oxidation of L-galactono-1,4-lactone, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). researchgate.netnih.gov This enzyme is a prime target for genetic manipulation to boost vitamin C production. Overexpression of the GLDH gene has been shown to successfully increase L-ascorbate concentrations in various plant species.

In a study involving lettuce (Lactuca sativa L. cv 'Iceberg'), the overexpression of the GLDH gene resulted in a significant increase in L-ascorbic acid content. researchgate.netunipi.it Transgenic lettuce plants with an approximate 19-fold overexpression of L-GalLDH exhibited about a 30% higher concentration of ascorbic acid in mature leaves compared to wild-type plants. researchgate.netunipi.it Similarly, particle bombardment-mediated transformation of Lanzhou lily (Lilium davidii var. unicolor) with the GLDH gene from apple led to a two to seven-fold increase in both reduced and total ascorbate (B8700270) levels in the transgenic lines. researchgate.net

These studies demonstrate that while GLDH may not always be the sole rate-limiting step, enhancing its activity can effectively pull the metabolic flux towards L-ascorbate synthesis, thereby increasing its accumulation. nih.gov

Table 1: Effects of L-galactono-1,4-lactone dehydrogenase (GLDH) Overexpression on L-Ascorbate Content in Plants

Plant SpeciesMethod of TransformationFold Increase in L-Ascorbate ContentReference
Lactuca sativa L. (Lettuce)Agrobacterium-mediated~1.3-fold researchgate.netunipi.it
Lilium davidii var. unicolor (Lanzhou Lily)Particle bombardment2 to 7-fold researchgate.net
Arabidopsis thalianaAgrobacterium-mediated1.8-fold mdpi.com
Nicotiana tabacum (Tobacco)Agrobacterium-mediatedNot specified mdpi.com

Supplementing plants or plant tissues with precursors of the L-ascorbate pathway is another method used to study and enhance its production. Feeding experiments with L-galactono-1,4-lactone have consistently demonstrated its effective conversion to L-ascorbic acid, leading to a rapid increase in the cellular ascorbate pool. nih.gov

Studies on kidney bean (Phaseolus vulgaris L.) hypocotyls showed that they accumulated significant amounts of ascorbate after incubation with various potential precursors, with L-galactono-1,4-lactone being particularly effective. nih.gov This direct feeding bypasses earlier potential regulatory steps in the pathway, confirming the capacity of the final enzymatic step to synthesize ascorbate when the substrate is readily available. The substantial accumulation of L-ascorbate following L-galactose or L-galactono-1,4-lactone feeding suggests that the activity of L-galactono-1,4-lactone dehydrogenase is not typically saturated in vivo and can be a significant point of control. nih.gov

Advanced Analytical Methodologies for L Galactono 1,4 Lactone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating L-Galactono-1,4-lactone from complex biological matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical goal, whether it is purely quantitative or also qualitative.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile and thermally labile compounds like L-Galactono-1,4-lactone. The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector type.

For the analysis of polar compounds such as sugar lactones, reversed-phase (RP) HPLC is a commonly employed technique. A C18 column is often used as the stationary phase, providing a nonpolar environment. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent retention times and peak shapes.

Given that L-Galactono-1,4-lactone lacks a strong chromophore, detection via UV-Visible spectroscopy can be challenging unless derivatization is performed. More commonly, a Refractive Index (RI) detector is used, which measures the change in the refractive index of the mobile phase as the analyte elutes. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity.

Table 1: Representative HPLC Parameters for Lactone Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water mixture (e.g., 75:25 v/v) with 0.1% formic acid
Elution ModeIsocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorRefractive Index (RI) or Mass Spectrometry (MS)
Injection Volume20 µL

Spectrometric Methods for Identification and Structural Elucidation

Spectrometric methods are indispensable for confirming the identity of L-Galactono-1,4-lactone and elucidating its structure, especially when isolated from complex mixtures.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For non-volatile compounds like L-Galactono-1,4-lactone, soft ionization techniques such as Electrospray Ionization (ESI) are employed, which typically generate protonated molecules [M+H]⁺.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a superior level of selectivity and sensitivity for metabolite profiling. In an LC-MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of L-Galactono-1,4-lactone at m/z 179.05) is selected and subjected to collision-induced dissociation (CID). This process generates a series of characteristic fragment ions (product ions) that form a unique mass spectrum. researchgate.netmetwarebio.com This fragmentation pattern serves as a structural fingerprint for the compound. Common fragmentation pathways for lactones include the neutral loss of water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov This technique allows for the confident identification and quantification of L-Galactono-1,4-lactone even at very low concentrations in complex biological samples.

Table 2: Predicted ESI-MS/MS Fragmentation Data for L-Galactono-1,4-lactone
Parent Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Plausible Neutral Loss
179.05161.04H₂O
179.05151.04CO
179.05133.03H₂O + CO
179.05119.03C₂H₄O₂
179.0589.02C₃H₆O₃

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

In the context of metabolic analysis, NMR is particularly powerful when used with stable isotope labeling (e.g., ¹³C). By introducing a ¹³C-labeled precursor into a biological system, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites like L-Galactono-1,4-lactone. nih.gov The analysis of ¹³C-¹³C and ¹³C-¹H coupling patterns in the resulting NMR spectra can reveal specific metabolic pathways and fluxes. While specific ¹H NMR data for L-Galactono-1,4-lactone is not widely published, data from its enantiomer, D-Galactono-1,4-lactone, provides representative chemical shift values. chemicalbook.com

Table 3: Representative ¹H NMR Chemical Shifts for Galactono-1,4-lactone
Proton Assignment (Hypothetical)Chemical Shift (δ) in ppm
H-2~4.79
H-3~4.25
H-4~4.13
H-5~4.09
H-6a~3.60
H-6b~3.42

Note: Data is representative and based on the D-enantiomer. chemicalbook.com Actual shifts can vary with solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Integrated NMR-MS Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques that, when integrated, provide an unparalleled depth of chemical information for the structural elucidation and quantification of molecules like L-Galactono-1,4-lactone. pharmaceuticalonline.comcatalent.com

MS provides highly sensitive information about a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and molecular weight. youtube.com Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further clues about the molecule's substructures. youtube.com However, MS alone can struggle to differentiate between isomers—molecules with the same atomic formula but different structural arrangements.

This is where NMR spectroscopy provides critical, complementary data. NMR analysis gives detailed information about the chemical environment of specific atoms (typically ¹H and ¹³C), revealing how they are connected and their spatial relationships. nih.gov This allows for the unambiguous determination of a compound's three-dimensional structure, making it indispensable for distinguishing between stereoisomers. nih.gov

The integration of liquid chromatography (LC) with both MS and NMR (LC-MS-NMR) creates a powerful platform for analyzing complex mixtures, such as plant extracts. nih.gov In this setup, the mixture is first separated by LC. The eluent is then split, with a portion directed to the MS for sensitive detection and molecular weight determination, and the remainder directed to the NMR for detailed structural analysis. nih.gov This integrated approach is particularly valuable in metabolomics studies to identify and characterize novel or unexpected compounds within a biological sample. nih.govresearchgate.net

Table 1: Complementary Data from Integrated NMR-MS Analysis This is an interactive data table. You can sort and filter the data.

Analytical Technique Information Provided Application to L-Galactono-1,4-lactone Research
Mass Spectrometry (MS) Precise mass-to-charge (m/z) ratio, elemental formula. Confirms the molecular weight and elemental composition of L-Galactono-1,4-lactone.
Tandem MS (MS/MS) Structural information from fragmentation patterns. Helps identify the lactone ring structure and substituent groups through characteristic fragmentation.
¹H NMR Information on the number, environment, and connectivity of hydrogen atoms. Determines the specific arrangement of protons in the molecule, confirming its isomeric form.
¹³C NMR Information on the carbon skeleton of the molecule. Maps the carbon backbone of L-Galactono-1,4-lactone.
2D NMR (e.g., COSY, HSQC) Detailed connectivity between atoms (H-H, C-H). Provides unambiguous assignment of all proton and carbon signals, confirming the precise structure.

| LC-MS-NMR | Separation, detection, and structural elucidation of components in a complex mixture. | Isolates and identifies L-Galactono-1,4-lactone and related metabolites directly from plant extracts. |

Enzymatic Activity Assays for GLDH Characterization

L-galactono-1,4-lactone dehydrogenase (GLDH) is the enzyme that catalyzes the final step in the L-ascorbic acid biosynthesis pathway in plants: the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid. researchgate.netuni-hannover.denih.gov Characterizing the activity of GLDH is fundamental to understanding the regulation of Vitamin C production.

An in-gel activity assay is a specialized technique used to detect the activity of a specific enzyme directly within a polyacrylamide gel following electrophoretic separation. This method is particularly useful for identifying which protein or protein complex is responsible for the enzymatic activity of interest.

A specific in-gel activity assay has been developed to investigate GLDH localization and activity within plant mitochondria. researchgate.netnih.gov The research, particularly in Arabidopsis thaliana, has used this technique to demonstrate that GLDH is not only active but is also associated with subcomplexes of the mitochondrial respiratory complex I. uni-hannover.denih.gov

The procedural steps for the GLDH in-gel assay are as follows:

Protein Solubilization and Separation : Mitochondrial membrane proteins are first solubilized using a mild detergent, such as digitonin.

Electrophoresis : The solubilized protein complexes are then separated based on their size and shape using Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). nih.gov

Activity Staining : The gel is incubated in a reaction buffer containing the substrate, L-Galactono-1,4-lactone, and a series of indicator dyes. The enzymatic reaction triggers a color change, which precipitates in the gel at the location of the active enzyme. nih.gov

The assay relies on an electron transfer cascade. GLDH oxidizes its substrate, L-Galactono-1,4-lactone, and the released electrons are transferred to an artificial electron acceptor like phenazine (B1670421) methosulfate. This acceptor then reduces a colorimetric indicator, typically nitro blue tetrazolium (NBT), which forms a dark, insoluble formazan precipitate. nih.gov This creates a visible band on the gel, pinpointing the location and thus the size of the active GLDH-containing complex. Using this method, researchers have identified GLDH activity in protein complexes of approximately 420, 470, and 850 kDa in Arabidopsis thaliana. uni-hannover.denih.govnih.gov

Table 2: Components of the GLDH In-Gel Activity Assay This is an interactive data table. You can sort and filter the data.

Component Function Typical Concentration
L-Galactono-1,4-lactone Substrate for GLDH. 2 mM
Nitro Blue Tetrazolium (NBT) Colorimetric indicator; forms a purple precipitate upon reduction. Varies by protocol
Phenazine Methosulfate (PMS) Artificial electron acceptor; transfers electrons from the enzyme to NBT. Varies by protocol

| Buffer (e.g., Tris-HCl) | Maintains optimal pH for enzyme activity. | pH ~8.8 |

Transcriptomic and Metabolomic Profiling for System-Wide Analysis

To understand the regulation of L-Galactono-1,4-lactone metabolism in a broader biological context, researchers employ system-wide analytical approaches like transcriptomics and metabolomics. These 'omics' technologies provide a snapshot of the gene expression and metabolic state of an organism under specific conditions, revealing how metabolic pathways are controlled. nih.govresearchgate.net

Transcriptomics involves the large-scale study of the transcriptome—the complete set of RNA transcripts produced by an organism. By measuring the expression levels of thousands of genes simultaneously, researchers can identify which genes involved in the L-ascorbic acid pathway are activated or suppressed during different developmental stages or in response to environmental stimuli. For example, transcriptomic analysis in grape berries has provided insights into the coordinated expression of genes in the Smirnoff-Wheeler pathway, including the gene encoding GLDH, during fruit ripening. uni.lu

Metabolomics is the comprehensive analysis of all metabolites within a biological sample. Using techniques like MS and NMR, metabolomic profiling can quantify the levels of L-Galactono-1,4-lactone and other related compounds in the Vitamin C pathway, such as GDP-L-mannose and L-ascorbic acid itself. mdpi.com This allows scientists to observe the direct biochemical consequences of changes in gene expression. A comprehensive metabolomic analysis of transgenic tomatoes engineered for higher Vitamin C content revealed complex changes in related metabolites, suggesting tight regulation of the cellular redox state. frontiersin.org

By integrating transcriptomic and metabolomic data, researchers can build comprehensive models of metabolic networks. researchgate.netmdpi.com This integrated approach allows for the correlation of gene expression with metabolite accumulation, providing powerful evidence for gene function and identifying key regulatory points in the biosynthesis of L-ascorbic acid from L-Galactono-1,4-lactone.

Table 3: Application of 'Omics' Technologies in L-Galactono-1,4-lactone Research This is an interactive data table. You can sort and filter the data.

Technology Objective Key Findings and Applications
Transcriptomics (RNA-Seq) Quantify the expression of all genes in a sample. Identifies upregulation or downregulation of genes encoding enzymes in the Vitamin C pathway (e.g., GLDH) in response to light, stress, or during development. nih.govuni.lu
Metabolomics (GC-MS, LC-MS, NMR) Identify and quantify all metabolites in a sample. Measures the pool sizes of L-Galactono-1,4-lactone, L-ascorbic acid, and precursor molecules to assess metabolic flux. mdpi.comfrontiersin.org

| Integrated 'Omics' | Correlate gene expression with metabolite profiles. | Establishes links between the expression of specific biosynthetic genes and the accumulation of L-Galactono-1,4-lactone and L-ascorbic acid, revealing regulatory networks. researchgate.net |


Future Research Directions and Translational Perspectives

Further Investigation of GLDH's Dual Functions

L-galactono-1,4-lactone dehydrogenase (GLDH), the enzyme that catalyzes the conversion of L-Galactono-1,4-lactone to L-ascorbic acid, is located in the inner mitochondrial membrane. oup.com Emerging evidence strongly suggests that GLDH has a dual function, participating not only in vitamin C synthesis but also in the assembly of Complex I of the mitochondrial electron transport chain. nih.govnih.gov Knock-out mutants lacking GLDH show a drastic reduction in Complex I, indicating GLDH may act as an essential assembly factor. nih.govnih.gov

Future studies must aim to decouple these two functions. It has been proposed that GLDH's role in Complex I assembly is non-enzymatic. nih.gov Research using site-directed mutagenesis to create GLDH variants that are catalytically inactive but structurally sound could clarify whether the enzymatic activity is required for its role in Complex I assembly. Investigating the specific interactions between GLDH and Complex I assembly intermediates could reveal the precise mechanism of this secondary role. researchgate.netnih.gov Understanding this dual functionality is crucial as it links vitamin C biosynthesis directly to mitochondrial respiration and cellular energy status. researchgate.net

Optimizing Metabolic Engineering Strategies for Biotechnological Applications

The production of L-ascorbic acid is of significant industrial interest. nih.gov Metabolic engineering of microorganisms and plants offers a promising alternative to the current chemical synthesis methods. nih.govresearchgate.net L-Galactono-1,4-lactone and its pathway are central to these efforts. Future research should focus on optimizing the expression of key enzymes, such as GLDH, in production hosts like yeast (Saccharomyces cerevisiae) or fungi (Aspergillus niger). nih.govemu.ee

Strategies to be explored include:

Overcoming Rate-Limiting Steps: Identifying and alleviating bottlenecks in the biosynthetic pathway is crucial for enhancing yield.

Co-factor Engineering: Ensuring an adequate supply of necessary cofactors, like FAD for GLDH, can improve enzyme efficiency. nih.gov

Promoter Selection: Utilizing strong, inducible promoters to control the expression of pathway genes can optimize production and minimize metabolic burden on the host organism. nih.govresearchgate.net

Consolidated Bioprocessing: Developing microbial strains capable of converting raw biomass, rich in precursors like D-galacturonic acid, directly into L-ascorbic acid could significantly reduce production costs. nih.govresearchgate.net

Artificial neural networks and genetic algorithms are being explored as tools to optimize fermentation media and conditions to maximize the yield of vitamin C precursors, which can then be converted to the final product. tandfonline.com

Advanced Structural Biology Studies of L-Galactono-1,4-lactone-Related Enzymes

A detailed understanding of the three-dimensional structures of enzymes that interact with L-Galactono-1,4-lactone is fundamental for rational enzyme engineering. While some crystal structures of related dehydrogenases exist, high-resolution structures of GLDH from various species are needed. oup.comrcsb.orgresearchgate.netrcsb.org

Future research using techniques like X-ray crystallography and cryo-electron microscopy should aim to:

Determine the structure of GLDH in complex with its substrate (L-Galactono-1,4-lactone) and cofactor (FAD). This will provide precise insights into the catalytic mechanism. rcsb.orgunipv.it

Characterize conformational changes that occur during the catalytic cycle. rcsb.org

Elucidate the structural basis for substrate specificity. This knowledge can be used to engineer enzymes with improved affinity for L-Galactono-1,4-lactone or even novel substrates. unipv.it

Investigate the structural basis of GLDH's interaction with Complex I assembly intermediates. This will be key to understanding its dual function.

These structural studies will provide a blueprint for designing more robust and efficient enzymes for use in biotechnological production of L-ascorbic acid. unipv.it

Q & A

Q. What is the enzymatic role of L-Galactono-1,4-lactone in ascorbic acid (AsA) biosynthesis in plants?

L-Galactono-1,4-lactone (GalL) is the terminal precursor in the Smirnoff-Wheeler pathway, the primary route for AsA synthesis in plants. The enzyme L-galactono-1,4-lactone dehydrogenase (GALDH, EC 1.3.2.3) oxidizes GalL to AsA in the mitochondrial inner membrane. This reaction simultaneously reduces cytochrome c (Cyt c), enabling spectrophotometric tracking of enzyme activity . Methodological studies often isolate mitochondria to confirm GALDH localization and activity .

Q. How is GALDH enzyme activity quantified in vitro?

GALDH activity is measured via a spectrophotometric assay monitoring Cyt c reduction at 550 nm. The protocol involves:

  • Incubating purified mitochondrial extracts with GalL and oxidized Cyt c.
  • Tracking absorbance changes over time (ΔA/min) to calculate enzyme kinetics (e.g., Vmax, Km).
  • Validating results with controls (e.g., heat-inactivated enzyme) .

Q. What molecular techniques identify genes regulated by L-Galactono-1,4-lactone metabolism?

  • Promoter-GUS fusion assays visualize tissue-specific gene expression (e.g., root apex or leaf primordia in Arabidopsis) .
  • qRT-PCR quantifies transcriptional responses to GalL supplementation versus other precursors (e.g., L-galactose or D-glucose) .
  • Mutant analysis (e.g., T-DNA insertion lines) links gene disruption to phenotypic changes (e.g., root growth defects in At5g25460 mutants) .

Advanced Research Questions

Q. How does GALDH contribute to mitochondrial complex I assembly?

GALDH is implicated in complex I biogenesis via its association with subcomplexes (850 kDa, 470 kDa, 420 kDa). Advanced methods include:

  • Blue Native PAGE to resolve mitochondrial membrane complexes.
  • In-gel activity assays coupled with immunoblotting to confirm GALDH presence.
  • Mass spectrometry identifying co-migrating complex I subunits (e.g., NADH dehydrogenase components) .

Q. How can conflicting data on GALDH expression during fruit ripening be resolved?

Discrepancies may arise from tissue-specific regulation or post-transcriptional modifications. Strategies include:

  • Multi-omics integration : Correlating transcript levels (RNA-seq) with enzyme activity assays and AsA quantification.
  • Hormonal/Environmental modulation : Testing light, temperature, or stress effects on GALDH expression .
  • Subcellular fractionation : Confirming mitochondrial protein levels despite stable mRNA .

Q. What genetic tools elucidate developmental roles of GalL-responsive genes?

  • CRISPR/Cas9 knockouts or RNAi silencing of candidate genes (e.g., DGR1/DGR2 in Arabidopsis) to assess developmental phenotypes.
  • Complementation assays using transgenic overexpression to rescue mutant traits (e.g., root elongation).
  • Cell-specific promoters to dissect spatial gene function (e.g., vascular vs. meristematic expression) .

Q. How are protein-protein interactions between GALDH and complex I characterized?

  • Co-immunoprecipitation (Co-IP) with anti-GALDH antibodies to pull down associated subunits.
  • Crosslinking-MS : Chemical crosslinking followed by mass spectrometry to map interaction sites.
  • Structural modeling : Cryo-EM or homology modeling to predict binding interfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.